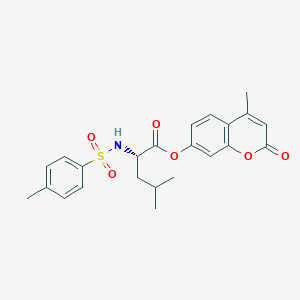
(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate is a useful research compound. Its molecular formula is C23H25NO6S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria. They are involved in the degradation of host hemoglobin, a process that is essential for the survival and growth of the parasite.
Mode of Action
The compound interacts with its targets (FP-2 and FP-3 enzymes) by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the parasite’s ability to degrade hemoglobin, which in turn affects its survival and growth.
Biochemical Pathways
The inhibition of FP-2 and FP-3 enzymes disrupts the hemoglobin degradation pathway in the Plasmodium falciparum parasite. This leads to a decrease in the availability of amino acids, which are essential for the protein synthesis and growth of the parasite .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of the growth and survival of the Plasmodium falciparum parasite . This makes the compound a potential candidate for the development of new antimalarial drugs.
Activité Biologique
(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate is a coumarin derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and neuroprotective effects. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.
The compound's molecular formula is C21H25N1O5S, with a molecular weight of approximately 405.50 g/mol. Its structure features a coumarin moiety, which is known for various biological activities, including anti-inflammatory and antioxidant properties.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor. A related study on substituted coumarins demonstrated that compounds with similar structures exhibited significant AChE inhibitory activity, with some derivatives showing IC50 values as low as 13.5 nM . This suggests that this compound may also possess strong AChE inhibitory properties.
Neuroprotective Effects
In animal models, compounds derived from coumarins have shown promise in ameliorating cognitive deficits associated with neurodegenerative conditions. For instance, the introduction of specific substituents in the coumarin structure has been linked to improved memory retention in scopolamine-induced amnesia models . The neuroprotective effects are thought to be mediated through the inhibition of AChE, which increases acetylcholine levels in the brain.
Study 1: AChE Inhibition and Memory Restoration
In a controlled study evaluating memory restoration in mice, a phenylcarbamate-substituted coumarin demonstrated significant improvements in cognitive function when administered prior to memory testing. The results indicated that the compound not only inhibited AChE effectively but also restored memory performance metrics like escape latency time and time spent in target quadrants .
Study 2: Structure-Activity Relationship Analysis
Another investigation into various coumarin derivatives established a structure-activity relationship (SAR), indicating that modifications at specific positions on the coumarin ring can enhance biological activity. The presence of sulfonamide groups was particularly noted to increase potency against AChE, suggesting that this compound may exhibit enhanced efficacy due to its unique substituents .
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-14(2)11-20(24-31(27,28)18-8-5-15(3)6-9-18)23(26)29-17-7-10-19-16(4)12-22(25)30-21(19)13-17/h5-10,12-14,20,24H,11H2,1-4H3/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOMGAMTFDRVME-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














